molecular formula C4H3Br2NS B150149 2-Bromo-5-(bromomethyl)thiazole CAS No. 131748-91-9

2-Bromo-5-(bromomethyl)thiazole

Cat. No. B150149
CAS RN: 131748-91-9
M. Wt: 256.95 g/mol
InChI Key: YYHRYECWWYONCH-UHFFFAOYSA-N
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Description

2-Bromo-5-(bromomethyl)thiazole, abbreviated as 2-Br-5-BrMT, is a heterocyclic compound belonging to the family of thiazoles. This compound has been studied extensively due to its wide range of applications in the fields of organic synthesis, biochemistry, and medicinal chemistry. It is a highly reactive and versatile compound that can be used as a starting material in the synthesis of various molecules. In

Scientific Research Applications

Synthesis and Functionalization

  • 2-Alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes react with N-bromosuccinimide to form 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles. This reaction is used for the selective synthesis of 5-methyl-functionalized derivatives (Litvinchuk et al., 2018).

Fluorescent Compounds Synthesis

  • A family of linear asymmetrical D-π-A and symmetrical D-π-D types of thiazole-based aromatic heterocyclic fluorescent compounds has been designed and prepared. These compounds demonstrate adjustable electronic properties and potential applications in photophysical and electrochemical fields (Tao et al., 2013).

Generation and Trapping

  • 4-(Bromomethyl)-5-(dibromomethyl)thiazole can be prepared and used for trapping with dienophiles, leading to the formation of 6-substituted-4,5-dihydrobenzothiazoles and other derivatives. This has implications in regioselective cycloadditions and structural analysis (Al Hariri et al., 1997).

Ultrasonic and Thermally Mediated Synthesis

  • Novel 2-amino-1,3-thiazole-5-carboxylates have been synthesized using ultrasonic and thermally mediated nucleophilic displacement. This method offers a high-yield, efficient approach for preparing these compounds (Baker & Williams, 2003).

Bioactivity Studies

  • Cadmium (II) complex derived from azo ligand 2-[2-(5-Bromo Thiazolyl) Azo]-5-Dimethyl Amino Benzoic Acid shows promising antibacterial and antifungal activities. This study highlights the potential of such complexes in biomedical applications (Jaber et al., 2021).

Stable Isotope Labeling

  • 5-(Hydroxymethyl)thiazole, a versatile building block for biologically active compounds, has been synthesized in a stable isotope labeled form. This method is essential for creating labeled compounds for further biological studies (Lin et al., 2009).

Safety and Hazards

2-Bromo-5-(bromomethyl)thiazole is classified as dangerous. It can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

2-Bromo-5-(bromomethyl)thiazole has been used in the synthesis of various drugs and biologically active agents . It has also been used as a starting reagent in the synthesis of 2-cyanothiazole via copper-catalyzed cyanation . Therefore, it has potential applications in the development of new pharmaceuticals and other biologically active compounds.

properties

IUPAC Name

2-bromo-5-(bromomethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2NS/c5-1-3-2-7-4(6)8-3/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHRYECWWYONCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431236
Record name 2-bromo-5-(bromomethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131748-91-9
Record name 2-bromo-5-(bromomethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-(bromomethyl)-1,3-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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